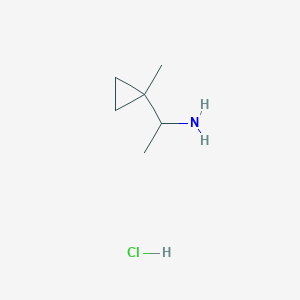

1-(1-Methylcyclopropyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-methylcyclopropyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBAHKOGEPSVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(1-Methylcyclopropyl)ethanamine Hydrochloride

This is an in-depth technical monograph on 1-(1-Methylcyclopropyl)ethanamine hydrochloride , a specialized building block in medicinal chemistry known for its utility in conformational restriction and metabolic stabilization.

CAS Number: 54343-93-0 (Racemic HCl) | Molecular Formula: C₆H₁₄ClN

Executive Summary

This compound is a sterically congested amine scaffold used primarily in drug discovery to modulate the physicochemical and pharmacokinetic profiles of lead compounds. Structurally, it consists of an ethylamine chain attached to a 1-methylcyclopropyl moiety.[1] This unique architecture serves two critical functions: it acts as a bioisostere for tert-butyl or isopropyl groups, and it introduces conformational constraint via the cyclopropyl ring, often improving potency and selectivity against biological targets such as G-protein coupled receptors (GPCRs) and monoamine transporters.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 1-(1-Methylcyclopropyl)ethan-1-amine hydrochloride |

| Common Name | |

| CAS Number (Racemic) | 54343-93-0 |

| CAS Number (R-Isomer) | 2613299-59-3 |

| CAS Number (S-Isomer) | 2252277-59-9 |

| Molecular Weight | 135.64 g/mol |

| Free Base MW | 99.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |

| Melting Point | 197–201 °C (Decomposes) |

| pKa (Predicted) | ~10.5 (Amine conjugate acid) |

Structural Analysis

The molecule features a quaternary carbon at the junction of the cyclopropyl ring and the ethylamine chain. This quaternary center prevents oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the position adjacent to the ring, a common liability in simpler alkyl amines.

Synthetic Routes & Manufacturing Protocols

The synthesis of this compound typically proceeds via the intermediate 1-(1-methylcyclopropyl)ethanone (CAS 1567-75-5). The following protocol outlines a robust, scalable route starting from commercially available precursors.

Phase 1: Synthesis of the Ketone Intermediate

Precursor: 1-Methylcyclopropanecarbonitrile (or carboxylic acid derivatives).

-

Grignard Addition:

-

Reagents: Methylmagnesium bromide (MeMgBr, 3.0 M in ether), 1-Methylcyclopropanecarbonitrile.

-

Conditions: Anhydrous THF/Ether, 0°C to Reflux.

-

Mechanism: Nucleophilic attack of the methyl anion on the nitrile carbon forms an imine magnesium salt intermediate.

-

Hydrolysis: Acidic hydrolysis (H₃O⁺) converts the imine salt into 1-(1-methylcyclopropyl)ethanone .

-

Yield: Typically 75–85%.

-

Phase 2: Reductive Amination to Target Amine

Precursor: 1-(1-Methylcyclopropyl)ethanone.

-

Imine Formation:

-

Reagents: Ammonium acetate (NH₄OAc, 10 eq), Sodium cyanoborohydride (NaCNBH₃, 1.5 eq).

-

Solvent: Methanol (anhydrous).

-

Protocol: The ketone is dissolved in methanol. Ammonium acetate is added to form the imine in situ. NaCNBH₃ is added portion-wise to reduce the imine to the amine.

-

Workup: Quench with aqueous NaOH, extract with DCM, dry over MgSO₄.

-

-

Salt Formation:

-

Reagents: HCl in Dioxane (4.0 M) or Diethyl Ether.

-

Protocol: The crude free base oil is dissolved in diethyl ether. HCl solution is added dropwise at 0°C. The white precipitate is filtered and recrystallized from EtOH/Et₂O.

-

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis from nitrile precursor to hydrochloride salt.[1][2][3]

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 1-methylcyclopropyl group is a validated bioisostere for tert-butyl and isopropyl moieties.

-

Problem: Tert-butyl groups can be metabolically labile (omega-oxidation) or sterically excessive. Isopropyl groups are prone to alpha-hydroxylation.

-

Solution: The cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol) and changes the hybridization of the carbons, making the C-H bonds on the ring less susceptible to oxidative attack. The quaternary C1 position blocks direct metabolism, extending the half-life (t1/2) of the drug candidate.

Conformational Restriction

Incorporating this amine restricts the rotation of the ethyl side chain relative to the lipophilic core. This "locking" effect reduces the entropic penalty of binding to a receptor pocket.

-

Target Classes: Commonly used in ligands for Sigma receptors (

) , Monoamine Transporters (SERT/NET) , and GPR88 .

Decision Logic for Scaffold Selection

Figure 2: Strategic decision tree for deploying the 1-methylcyclopropyl scaffold in lead optimization.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are diagnostic:

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.10 (br s, 3H, NH₃⁺).

- 2.85 (m, 1H, CH-N).

- 1.25 (d, 3H, CH₃-CH).

- 1.05 (s, 3H, Ring-CH₃).

- 0.30–0.60 (m, 4H, Cyclopropyl-CH₂).

-

Note: The distinct high-field multiplets (0.3–0.6 ppm) confirm the intact cyclopropane ring.

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated 100.11, Found 100.1.

-

Fragmentation: Loss of NH₃ (M-17) is common.

-

Safety & Handling (MSDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

-

VulcanChem. (2024). (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride Product Data. Retrieved from

-

CymitQuimica. (2024). This compound CAS 54343-93-0.[4] Retrieved from

-

PubChem. (2024). 1-(1-Methylcyclopropyl)ethanamine (Compound Summary). Retrieved from

-

Beilstein Journal of Organic Chemistry. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Contextual synthesis of related cyclopropyl amines). Retrieved from

-

ChemicalBook. (2024).[5] 1-(1-Methylcyclopropyl)ethanone (Precursor CAS 1567-75-5).[5][6] Retrieved from

Sources

- 1. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]

- 2. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 3. Reaction of propanone with methylmagnesium bromide followed by hydrolysis gives :- [allen.in]

- 4. This compound [cymitquimica.com]

- 5. CAS 1567-75-5: 1-(1-Methylcyclopropyl)ethanone [cymitquimica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to 1-(1-Methylcyclopropyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Methylcyclopropyl)ethanamine is a fascinating primary amine that has garnered significant interest in medicinal chemistry due to its unique structural and electronic properties. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and burgeoning applications, with a particular focus on its role as a key building block in the development of novel therapeutics. The inherent strain of the cyclopropane ring and the stereochemical possibilities introduced by its substituents make this compound a valuable scaffold for creating innovative drug candidates. This document will delve into the technical details of its molecular weight and formula, physicochemical properties, synthetic routes, and its notable application in the discovery of Retinoid-related Orphan Receptor gamma (RORγ) modulators for the treatment of autoimmune diseases.

Molecular Identity and Physicochemical Properties

Molecular Formula and Weight

1-(1-Methylcyclopropyl)ethanamine is a saturated aliphatic amine. Its chemical structure consists of an ethanamine group attached to a cyclopropane ring which is substituted with a methyl group at the same carbon atom.

Table 1: Core Molecular Information

| Attribute | Value | Source(s) |

| Molecular Formula | C6H13N | [1] |

| Molecular Weight | 99.18 g/mol | [2] |

| Monoisotopic Mass | 99.1048 Da | [3] |

| IUPAC Name | 1-(1-Methylcyclopropyl)ethanamine | |

| CAS Number | 42302-96-5 | [2] |

Physicochemical Characteristics

Table 2: Physicochemical Properties of the Precursor 1-(1-Methylcyclopropyl)ethanone

| Property | Value | Source(s) |

| Boiling Point | 125-128 °C | [4] |

| Density | 0.895 g/mL | [4] |

| Refractive Index | 1.4340 | [4] |

Predicted physicochemical properties for 1-(1-Methylcyclopropyl)ethanamine include a logP of 0.9, which suggests good solubility in both aqueous and organic media, a desirable characteristic for drug candidates.[3]

Synthesis and Manufacturing

The synthesis of 1-(1-Methylcyclopropyl)ethanamine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following is a representative synthetic route based on publicly available patent literature.[4]

Synthetic Pathway Overview

The synthesis of 1-(1-Methylcyclopropyl)ethanamine can be achieved from 1-(1-methylcyclopropyl)ethanone. A common method for converting a ketone to a primary amine is through reductive amination.

Caption: General workflow for the synthesis of 1-(1-Methylcyclopropyl)ethanamine via reductive amination.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general principles of reductive amination.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 1-(1-methylcyclopropyl)ethanone in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium chloride, and a dehydrating agent like molecular sieves.

-

Stir the reaction mixture at room temperature for several hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Reduction to the Amine

-

Once the imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride, in portions. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period until the reduction is complete.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure 1-(1-Methylcyclopropyl)ethanamine.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of 1-(1-Methylcyclopropyl)ethanamine. While a comprehensive set of experimental spectra is not widely published, the expected spectral features can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group on the cyclopropane ring, the protons of the cyclopropane ring itself, the methyl group of the ethanamine moiety, the methine proton, and the amine protons. The cyclopropyl protons will likely appear as complex multiplets in the upfield region. The amine protons will appear as a broad singlet, and its chemical shift will be dependent on the concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments (quaternary, methine, methyl, and cyclopropyl carbons).

Infrared (IR) Spectroscopy

The IR spectrum of 1-(1-Methylcyclopropyl)ethanamine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of an aliphatic amine, with common fragmentation pathways involving the loss of alkyl radicals. Predicted mass spectrometry data shows a prominent [M+H]⁺ peak at m/z 100.11208.[3]

Applications in Drug Discovery and Development

The unique structural features of the cyclopropyl group, such as its conformational rigidity and electronic properties, make it a desirable motif in medicinal chemistry.[5][6] Cyclopropylamines, in particular, are important building blocks for a variety of biologically active compounds.[7][8]

Role as a Key Intermediate for RORγ Modulators

A significant application of 1-(1-Methylcyclopropyl)ethanamine is in the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) modulators. RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation in various autoimmune diseases.[9][10]

Caption: Logical workflow illustrating the role of 1-(1-Methylcyclopropyl)ethanamine in the development of RORγ modulators.

By modulating the activity of RORγ, these compounds can suppress the inflammatory response, offering a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The 1-(1-methylcyclopropyl)ethanamine moiety is often incorporated into the core structure of these modulators to optimize their potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Conclusion

1-(1-Methylcyclopropyl)ethanamine is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a strained cyclopropane ring and a primary amine functional group provides a scaffold for the development of novel therapeutic agents with improved pharmacological profiles. The application of this compound in the synthesis of RORγ modulators highlights its potential in addressing significant unmet medical needs in the field of autoimmune diseases. Further research into the synthesis and applications of this and related cyclopropylamines is likely to yield new and exciting discoveries in drug development.

References

Sources

- 1. parchem.com [parchem.com]

- 2. WO2017024018A1 - Modulators of ror-gamma - Google Patents [patents.google.com]

- 3. PubChemLite - 1-(1-methylcyclopropyl)ethanamine (C6H13N) [pubchemlite.lcsb.uni.lu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. longdom.org [longdom.org]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. US11299456B2 - ROR gamma (RORγ) modulators - Google Patents [patents.google.com]

- 10. dovepress.com [dovepress.com]

Structural Divergence: 1-(1-Methylcyclopropyl)ethanamine vs. Cyclopropylamine in Drug Design

[1]

Executive Summary: From Structural Alert to Strategic Asset

In medicinal chemistry, the cyclopropyl moiety is a high-value bioisostere for alkyl groups, offering conformational restriction and improved metabolic stability. However, Cyclopropylamine (CPA) is frequently flagged as a "structural alert" due to its potential for Mechanism-Based Inhibition (MBI) of cytochrome P450 enzymes.

1-(1-Methylcyclopropyl)ethanamine represents a strategic evolution of the CPA scaffold. By introducing a carbon spacer (homo-cyclopropyl arrangement) and a quaternary center on the ring, this motif retains the favorable steric bulk and lipophilicity of the cyclopropyl group while severing the electronic pathway responsible for the toxicity of CPA. This guide analyzes the mechanistic underpinnings of this substitution and provides actionable protocols for its synthesis and application.

Molecular Anatomy & Physicochemical Profile[1]

The fundamental difference lies in the connectivity of the amine relative to the strained ring. CPA features an amine directly attached to the cyclopropane ring, allowing for orbital interaction (Walsh orbitals). The target molecule, 1-(1-Methylcyclopropyl)ethanamine, is an

Comparative Properties Table

| Property | Cyclopropylamine (CPA) | 1-(1-Methylcyclopropyl)ethanamine |

| Structure | ||

| CAS (Free Base) | 765-30-0 | 13954-20-6 (Generic) / 16768425 (CID) |

| Molecular Weight | 57.09 g/mol | 113.20 g/mol |

| Basicity ( | ~9.1 (Lower due to s-character) | ~10.5 (Typical aliphatic amine) |

| LogP (ClogP) | ~0.1 | ~1.8 - 2.1 |

| Exit Vector | Planar/Rigid | Chiral, Tetrahedral |

| Metabolic Risk | High (MBI of CYP2D6/3A4) | Low (Steric shielding) |

Key Physicochemical Insights

-

Basicity Modulation: CPA is significantly less basic (

9.1) than typical alkylamines due to the increased -

Lipophilicity & Permeability: The addition of the ethyl and methyl groups increases the LogP by approximately 2 units, significantly improving passive permeability compared to the highly polar CPA.

-

Steric Bulk: The quaternary 1-methylcyclopropyl group acts as a "rotary stop," restricting the conformational space of the ethyl side chain more effectively than a simple isopropyl or tert-butyl group.

Metabolic Stability: The "Suicide Inhibition" Mechanism[1]

The critical distinction between these two molecules is their interaction with heme-containing enzymes.

The Cyclopropylamine Liability (Mechanism-Based Inactivation)

CPA undergoes Single Electron Transfer (SET) oxidation by CYP450 enzymes. The resulting nitrogen radical cation triggers a rapid fragmentation of the cyclopropane ring, forming a carbon-centered radical that covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.

The Engineered Solution

1-(1-Methylcyclopropyl)ethanamine mitigates this risk through two mechanisms:

-

Insulation: The methylene spacer (part of the ethyl chain) prevents the direct conjugation required for the facile ring-opening characteristic of CPA.

-

Quaternary Blocking: The methyl group on the cyclopropane ring eliminates the tertiary proton, preventing metabolic hydroxylation at the ring junction.

Figure 1: Mechanistic divergence in metabolic fate. CPA follows a toxicity pathway (Red), while the target molecule follows standard clearance pathways (Blue).

Synthetic Accessibility: Robust Protocol

While CPA is a commodity chemical, 1-(1-Methylcyclopropyl)ethanamine requires asymmetric synthesis to ensure enantiomeric purity, which is crucial for potency and safety profiles.

Recommended Route: Ellman's Sulfinamide Approach

This route provides high enantiomeric excess (ee) and is scalable for lead optimization.

Step 1: Precursor Synthesis

-

Starting Material: 1-Methylcyclopropanecarboxylic acid.

-

Reagent: N,O-Dimethylhydroxylamine HCl, EDC, HOBt.

-

Product: Weinreb Amide intermediate.

Step 2: Ketone Formation

-

Reagent: Methylmagnesium bromide (MeMgBr) in THF at 0°C.

-

Mechanism: Nucleophilic addition to Weinreb amide prevents over-addition.

-

Product: 1-(1-Methylcyclopropyl)ethanone.

Step 3: Asymmetric Reductive Amination

-

Reagent: (R)- or (S)-tert-butanesulfinamide, Ti(OEt)4.

-

Reduction: L-Selectride or NaBH4 (diastereoselective reduction).

-

Deprotection: HCl/Dioxane.

-

Product: Chiral 1-(1-Methylcyclopropyl)ethanamine HCl salt.[1]

Figure 2: Asymmetric synthesis workflow utilizing Ellman's auxiliary for stereochemical control.

Applications & Case Studies

Bioisosteric Replacement

This moiety is effectively used to replace tert-butyl or isopropyl groups.

-

Advantage over t-Butyl: Reduced lipophilicity (lower metabolic clearance) and introduction of a vector for additional interactions via the amine.

-

Advantage over Isopropyl: Rigidification of the side chain, reducing the entropic penalty of binding.

Drug Discovery Context

-

GPCR Ligands: Used in chemokine receptor antagonists (e.g., CCR1/CCR5) to fill hydrophobic pockets while maintaining a basic center for aspartate anchoring.

-

Kinase Inhibitors: The steric bulk of the 1-methylcyclopropyl group is often utilized to induce atropisomerism or lock a hinge-binding motif into an active conformation.

References

-

PubChem. (2025).[2][3][4] 1-(1-Methylcyclopropyl)ethanamine Compound Summary. National Library of Medicine. [Link]

-

Kalgutkar, A. S., et al. (2020).[5] Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? Biochemical Pharmacology. [Link]

-

Shanu-Wilson, J. (2020).[6] Metabolism of Cyclopropyl Groups. Hypha Discovery. [Link]

-

Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Contextual grounding for strained rings). [Link]

Sources

- 1. (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]

- 2. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-(1-methylcyclopropyl)ethanamine (C6H13N) [pubchemlite.lcsb.uni.lu]

- 4. (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

Introduction: The Significance of a Strained Scaffold in Drug Design

An In-depth Technical Guide to (S)-1-(1-Methylcyclopropyl)ethanamine Hydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with (S)-1-(1-Methylcyclopropyl)ethanamine hydrochloride. Its purpose is to move beyond a simple product specification sheet, offering in-depth insights into the molecule's synthesis, quality control, handling, and application, grounded in established scientific principles and field-proven experience.

The cyclopropyl moiety has garnered significant attention in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by its three-membered ring.[1][2] This inherent ring strain can enhance metabolic stability, improve membrane permeability, and provide a rigid scaffold for precise ligand-receptor interactions.[2][3] (S)-1-(1-Methylcyclopropyl)ethanamine hydrochloride is a chiral building block that leverages these properties, offering a valuable synthon for constructing novel therapeutic agents. Its stereospecificity is critical, as biological targets often exhibit enantiomeric selectivity. This guide provides the foundational knowledge required to effectively procure, validate, and utilize this important chemical entity in a research and development setting.

Part 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The hydrochloride salt form is predominantly used as it enhances stability, crystallinity, and ease of handling compared to the more volatile free base.

Chemical Identity and Properties

The key identifiers and properties of (S)-1-(1-Methylcyclopropyl)ethanamine hydrochloride are summarized below. It is crucial for researchers to verify the CAS number and other identifiers with their supplier to ensure they have the correct stereoisomer.

| Property | Value | Source |

| IUPAC Name | (1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride | N/A |

| CAS Number | 178033-78-8 | [4] |

| Molecular Formula | C₆H₁₄ClN | [5] |

| Molecular Weight | 135.64 g/mol | [5] |

| Appearance | White to off-white solid/powder | [6] |

| Purity | Typically ≥97% or ≥98% | [7] |

Structural Elucidation

The molecule's structure features a chiral center at the carbon atom bonded to the amine group, designated as (S) according to Cahn-Ingold-Prelog priority rules. This stereochemistry is paramount for its intended biological interactions.

Caption: Chemical structure of (S)-1-(1-Methylcyclopropyl)ethanamine HCl.

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines is a common challenge in process chemistry. For (S)-1-(1-Methylcyclopropyl)ethanamine, scalable routes often rely on asymmetric synthesis or chiral resolution. The causality behind the chosen synthetic strategy is driven by the need for high enantiomeric purity, cost-effectiveness, and scalability.[8]

A prevalent industrial approach involves the reductive amination of cyclopropyl methyl ketone using a chiral auxiliary, such as (S)-(-)-α-phenylethylamine.[8] This method is advantageous due to the relatively low cost of the starting materials and the robustness of the reaction sequence.

Representative Synthetic Workflow

The following workflow illustrates a common pathway for producing the target molecule. The key step is the diastereoselective reduction, which establishes the desired stereocenter.

Caption: A scalable synthetic route to the target compound.

Causality in Experimental Choices

-

Choice of Chiral Auxiliary: (S)-(-)-α-phenylethylamine is selected because it is commercially available in high purity and its benzyl group can be easily removed via hydrogenolysis without affecting the sensitive cyclopropyl ring.[8]

-

Reduction Step: Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent suitable for converting the intermediate imine to the amine.[8] The stereoselectivity is directed by the existing chiral center from the phenylethylamine auxiliary.

-

Salt Formation: The final product is isolated as a hydrochloride salt by treating the free amine with HCl in an appropriate solvent like diethyl ether or ethyl acetate.[9][10] This process facilitates purification through crystallization and yields a stable, solid product.[11]

Part 3: Quality Control and Analytical Validation

For any research application, especially in drug development, rigorous quality control is non-negotiable. The identity, purity, and stereochemical integrity of the starting material must be unequivocally confirmed. A supplier should provide a comprehensive Certificate of Analysis (CofA) detailing these results.

Standard Analytical Techniques

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation and purity assessment. | Peaks corresponding to the cyclopropyl, methyl, and ethylamine protons with correct integration values. Absence of significant solvent or impurity signals. |

| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the free base (C₆H₁₃N) at m/z ≈ 100.11.[12] |

| Chiral HPLC | Determination of enantiomeric purity (e.g., %ee). | A single major peak for the (S)-enantiomer, with the (R)-enantiomer peak below the detection limit or within specification (e.g., <0.5%). |

| Elemental Analysis | Confirmation of empirical formula (C, H, N, Cl). | Experimental percentages should align with the theoretical values for C₆H₁₄ClN. |

Protocol: Enantiomeric Purity Assessment by Chiral HPLC

This protocol is a self-validating system; running a racemic standard is essential to confirm the method's ability to separate the enantiomers and to correctly identify the peak corresponding to the (S)-enantiomer.

-

System Preparation:

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting condition is 90:10 Hexane:Isopropanol + 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

-

Standard Preparation:

-

Prepare a stock solution of a racemic (R/S)-1-(1-Methylcyclopropyl)ethanamine standard at ~1 mg/mL in the mobile phase.

-

Prepare a stock solution of the (S)-enantiomer sample to be tested at ~1 mg/mL in the mobile phase.

-

-

Analysis Workflow:

-

Inject the racemic standard to confirm peak separation and determine the retention times for the (R) and (S) enantiomers.

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the (S)-enantiomer sample.

-

-

Data Interpretation & Validation:

-

The sample chromatogram should show a single major peak at the retention time corresponding to the (S)-enantiomer as determined from the racemic standard run.

-

Calculate the enantiomeric excess (%ee) using the formula: ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

-

The result must meet the required specification (e.g., ≥99% ee).

-

Part 4: Safety, Handling, and Storage

Proper handling procedures are critical to ensure personnel safety and maintain the integrity of the compound. Information is derived from multiple safety data sheets (SDS).[4][13][14]

Hazard Identification and PPE

The compound is classified with several hazards. Always consult the supplier-specific SDS before handling.[14][15]

| Hazard Category | GHS Statement | Recommended PPE |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Standard laboratory attire |

| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) |

| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or goggles |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or chemical fume hood |

Protocol: Safe Handling and Solution Preparation

-

Engineering Controls: Conduct all weighing and solution preparation inside a certified chemical fume hood to avoid inhalation of the powder.[4][14]

-

Personal Protective Equipment: Wear a lab coat, nitrile gloves, and safety goggles.[16][17] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[14]

-

Weighing: Tare a suitable container on an analytical balance. Carefully transfer the required amount of the solid using a clean spatula. Avoid creating dust.[4]

-

Dissolution: Add the desired solvent to the container. The compound is generally soluble in water and alcohols like ethanol.[18] If necessary, sonication can be used to aid dissolution.

-

Storage:

-

Solid: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[13][16] Recommended storage is often at room temperature or refrigerated (2-8 °C).[13]

-

Solutions: Solution stability depends on the solvent. For long-term storage, aliquoting and freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles.

-

-

Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This typically involves removal by a licensed chemical destruction plant.[4][13]

Part 5: Sourcing and Supplier Evaluation

Selecting a high-quality supplier is a critical step that directly impacts the reliability and reproducibility of research. A reputable supplier acts as a partner, providing not just the chemical but also the assurance of its quality through transparent documentation.

Supplier Evaluation Checklist

| Criterion | Rationale (Why it's important) |

| Comprehensive Certificate of Analysis (CofA) | Must provide lot-specific data for purity (e.g., HPLC), identity (e.g., ¹H NMR, MS), and, critically, enantiomeric excess (chiral HPLC). This is non-negotiable proof of quality. |

| Traceability and Documentation | The supplier should be able to provide safety data sheets (SDS) and have a clear quality management system. This ensures consistency between lots. |

| Purity and Enantiopurity Guarantees | Look for suppliers that guarantee a high level of chemical (>98%) and enantiomeric (>99% ee) purity. This minimizes the risk of side reactions or off-target effects from impurities. |

| Scalability and Stock Availability | For drug development projects, the supplier's ability to provide larger, GMP-grade quantities in the future is a key consideration. Reputable suppliers include Enamine, SynQuest Labs, and others.[13][19] |

| Technical Support | A responsive technical support team can provide additional data or guidance if issues arise, reflecting the supplier's commitment to quality. |

Conclusion

(S)-1-(1-Methylcyclopropyl)ethanamine hydrochloride is more than just a catalog chemical; it is a precision tool for molecular design. Its successful use hinges on a deep understanding of its stereochemistry, the validation of its purity, and adherence to safe handling protocols. By approaching this building block with the scientific rigor outlined in this guide—from scrutinizing supplier documentation to implementing self-validating analytical checks—researchers can confidently build upon its unique scaffold to advance the frontiers of drug discovery.

References

-

Grosafe Chemicals Limited. (2021). SAFETY DATA SHEET. Retrieved from Grosafe Chemicals Limited. [Link]

-

PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. Retrieved from PubChem. [Link]

- Google Patents. (2018). CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from Angene Chemical. [Link]

-

ChemicalBridge. (n.d.). Ethane-Amine. Retrieved from ChemicalBridge. [Link]

-

de Meijere, A., et al. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

-

PubChem. (n.d.). (1-Methylcyclopropyl)methanamine. Retrieved from PubChem. [Link]

-

PubChemLite. (n.d.). 1-(1-methylcyclopropyl)ethanamine. Retrieved from PubChemLite. [Link]

-

PubChemLite. (n.d.). Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride. Retrieved from PubChemLite. [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from Longdom Publishing. [Link]

-

AxisPharm. (n.d.). 1-Methylcyclopropene 1-MCP Linkers & Reagents. Retrieved from AxisPharm. [Link]

-

El-Sayed, N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

ResearchGate. (2008). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from ResearchGate. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from Longdom Publishing. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]

- 6. grosafe.co.nz [grosafe.co.nz]

- 7. anaxlab.com [anaxlab.com]

- 8. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 9. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]

- 10. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - 1-(1-methylcyclopropyl)ethanamine (C6H13N) [pubchemlite.lcsb.uni.lu]

- 13. synquestlabs.com [synquestlabs.com]

- 14. angenechemical.com [angenechemical.com]

- 15. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. fishersci.fr [fishersci.fr]

- 18. caymanchem.com [caymanchem.com]

- 19. Chemical Supplier - Enamine [enamine.net]

1-(1-Methylcyclopropyl)ethanamine SMILES and InChI key

An In-depth Technical Guide to 1-(1-Methylcyclopropyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(1-methylcyclopropyl)ethanamine, a valuable building block in modern medicinal chemistry. The unique structural and electronic properties of the cyclopropyl moiety impart significant advantages in drug design, including enhanced metabolic stability and improved potency. This document details the molecular identifiers, physicochemical properties, and a robust, scalable synthetic protocol for 1-(1-methylcyclopropyl)ethanamine. Furthermore, it explores its critical role as an intermediate in the synthesis of advanced pharmaceutical agents, such as RORγ (retinoic acid receptor-related orphan receptor gamma) modulators. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Molecular Identification and Physicochemical Properties

1-(1-Methylcyclopropyl)ethanamine is a primary amine featuring a cyclopropane ring substituted with both a methyl group and an ethylamine group at the same carbon atom. This compact and rigid structure is of significant interest in the design of novel therapeutics.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(1-methylcyclopropyl)ethan-1-amine | [1] |

| CAS Number | 42302-96-5 | [2] |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.18 g/mol | [2] |

| Canonical SMILES | CC(C1(C)CC1)N | [1] |

| InChI Key | DOAMTLHAIDSDBV-UHFFFAOYSA-N | [1][2] |

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 99.1048 Da | [1] |

| Topological Polar Surface Area | 26.0 Ų | [1] |

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The incorporation of a cyclopropyl ring into a drug candidate is a well-established strategy in medicinal chemistry to overcome common developmental hurdles.[3] The unique properties of this three-membered ring offer several advantages:

-

Metabolic Stability : The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (e.g., an isopropyl group) with a cyclopropyl ring can significantly increase a drug's half-life.[4]

-

Enhanced Potency : The rigid nature of the cyclopropyl ring restricts the conformational flexibility of a molecule. This pre-organization for binding to a biological target can lead to a more favorable entropic contribution and, consequently, higher potency.[3]

-

Improved Physicochemical Properties : The introduction of a cyclopropyl group can modulate lipophilicity (LogP) and pKa, which can in turn improve solubility, permeability, and reduce P-glycoprotein efflux.[3]

-

Novel Vector Exploration : The strained C-C bonds of the cyclopropane ring have enhanced π-character, allowing for unique electronic interactions with target receptors that are not achievable with simple alkyl groups.[3]

These attributes make scaffolds like 1-(1-methylcyclopropyl)ethanamine highly sought after for building complex molecules with optimized drug-like properties.[5]

Synthesis of 1-(1-Methylcyclopropyl)ethanamine

A scalable and efficient synthesis is crucial for the industrial application of any chemical intermediate. A robust method for preparing 1-(1-methylcyclopropyl)ethanamine involves the reductive amination of cyclopropyl methyl ketone using a chiral auxiliary, followed by hydrogenolysis.[6]

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-stage process. The first stage involves the formation of a chiral imine intermediate through the condensation of cyclopropyl methyl ketone with a chiral amine, such as (S)-(-)-α-phenylethylamine. This is followed by reduction to yield a diastereomeric mixture of the secondary amine. The second stage involves the removal of the chiral auxiliary via hydrogenolysis to yield the final product.

Caption: High-level workflow for the synthesis of 1-(1-Methylcyclopropyl)ethanamine.

Detailed Experimental Protocol

This protocol is adapted from established industrial processes and is designed for scalability.[6]

Step 1: Reductive Amination

-

Reaction Setup : To a solution of (S)-(-)-α-phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (1.05 eq) in tetrahydrofuran (THF, 2 mL/g), add titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 eq) dropwise over 30 minutes at room temperature.

-

Causality: Ti(OiPr)₄ acts as a Lewis acid and an efficient water scavenger, driving the equilibrium towards the formation of the imine intermediate.

-

-

Imine Formation : Heat the mixture to 70°C and stir for 3 hours.

-

Reduction : Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Causality: NaBH₄ is a mild reducing agent that selectively reduces the C=N double bond of the imine to the corresponding amine.

-

-

Workup : Stir the suspension at 0°C for 1 hour. Slowly add ethanol (EtOH, 2 mL/g) and continue stirring for another hour. Add THF (5 mL/g) and celite (0.6 g/g), followed by quenching with water (1 mL/g). Add 40 wt% aqueous sodium hydroxide (NaOH, 2 g/g) and stir the suspension at 25°C for 1 hour.

-

Isolation : Filter the mixture through a pad of celite, washing the filter cake with THF. The combined filtrate contains the diastereomeric secondary amine intermediate and is used directly in the next step.

Step 2: Hydrogenolysis

-

Catalyst Addition : To the filtrate from the previous step, add 10% Palladium on carbon (Pd/C, 0.1 eq).

-

Hydrogenation : Transfer the mixture to a suitable hydrogenator. Pressurize the vessel with hydrogen gas (H₂) to 10 bar and heat to 70°C. Stir for 24 hours.

-

Causality: The Pd/C catalyst facilitates the cleavage of the benzylic C-N bond under hydrogen pressure, removing the phenylethyl chiral auxiliary.

-

-

Purification : Cool the reaction mixture to 25°C and filter through celite to remove the catalyst. The resulting filtrate is a solution of 1-(1-methylcyclopropyl)ethanamine in the solvent mixture. The final product can be isolated by distillation or by salt formation (e.g., with HCl) and crystallization.

Applications in Drug Discovery: A Key Building Block

1-(1-Methylcyclopropyl)ethanamine is a crucial intermediate for synthesizing complex heterocyclic compounds used in drug discovery. Its primary amine handle allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and construction of nitrogen-containing heterocycles.

A prominent application is in the synthesis of substituted pyrazinones, which are potent RORγ modulators.[6] RORγ is a nuclear receptor that plays a key role in the regulation of immune responses and is a high-value target for autoimmune diseases.

Caption: Incorporation of the amine into a complex pharmaceutical scaffold.

The cyclopropyl group in these modulators provides metabolic stability and helps to correctly orient the molecule within the ligand-binding pocket of the RORγ receptor, thereby enhancing its biological activity.[7]

Safety and Handling

As with all low-molecular-weight amines, 1-(1-methylcyclopropyl)ethanamine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) may vary by supplier, the general hazards are consistent with corrosive and flammable materials.[8]

Table 3: General Safety Information

| Hazard Category | GHS Pictogram | Hazard Statement |

| Flammability | 🔥 | Highly flammable liquid and vapor |

| Corrosion | corrosive | Causes severe skin burns and eye damage |

| Acute Toxicity | skull and crossbones | Toxic if swallowed, in contact with skin, or if inhaled |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[9][10] All handling should be performed in a well-ventilated fume hood.[11]

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources.[8]

-

Spill Response : In case of a spill, evacuate the area. Use an absorbent, non-combustible material to contain the spill. Do not allow the material to enter drains.[12]

-

First Aid :

-

Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[11]

-

Inhalation : Move the person to fresh air.[10]

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

1-(1-Methylcyclopropyl)ethanamine is more than a simple chemical; it is an enabling tool for the creation of advanced therapeutics. Its unique combination of a metabolically robust cyclopropyl group and a versatile primary amine functional handle makes it an invaluable asset in drug discovery. The scalable synthetic route presented herein ensures its availability for both research and large-scale manufacturing. As the demand for drugs with improved pharmacokinetic profiles continues to grow, the strategic application of building blocks like 1-(1-methylcyclopropyl)ethanamine will undoubtedly play a pivotal role in the development of next-generation medicines.

References

-

PubChem. (1-Methylcyclopropyl)methanamine. National Center for Biotechnology Information. URL: [Link]

-

PubChemLite. 1-(1-methylcyclopropyl)ethanamine (C6H13N). URL: [Link]

- Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.

-

PubChem. 1-Cyclopropylethanamine. National Center for Biotechnology Information. URL: [Link]

-

PubChem. 1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol. National Center for Biotechnology Information. URL: [Link]

-

PubChemLite. 1-(1-methanesulfonylcyclopropyl)ethan-1-amine hydrochloride. URL: [Link]

-

TSpace - University of Toronto. Synthetic Methods towards 1-Substituted Cyclopropylamines. URL: [Link]

- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). URL: [Link]

-

National Institutes of Health. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. URL: [Link]

-

PubChem. 1-Methylcyclopropanamine. National Center for Biotechnology Information. URL: [Link]

-

National Institutes of Health. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. URL: [Link]

-

Future Medicine. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. URL: [Link]

-

ResearchGate. A Strategy to Minimize Reactive Metabolite Formation. URL: [Link]

Sources

- 1. PubChemLite - 1-(1-methylcyclopropyl)ethanamine (C6H13N) [pubchemlite.lcsb.uni.lu]

- 2. 1-(1-Methyl-cyclopropyl)-ethylamine | 42302-96-5 [sigmaaldrich.cn]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

Methodological & Application

Topic: Nucleophilic Substitution Reactions of 1-(1-Methylcyclopropyl)ethanamine

An Application Note and Comprehensive Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Reactivity of a Strained Scaffold

1-(1-Methylcyclopropyl)ethanamine is a fascinating primary amine that holds significant value as a building block in medicinal chemistry and fine chemical synthesis.[1][2] Its structure is deceptively simple, combining a chiral primary amine with a highly strained cyclopropyl ring. This unique combination imparts a nuanced reactivity profile governed by the interplay between the nucleophilic character of the amine and the electronic properties of the adjacent three-membered ring.[3] The cyclopropane moiety is not merely a passive scaffold; its inherent ring strain (approximately 27 kcal/mol) and the enhanced π-character of its C-C bonds profoundly influence the stability of adjacent intermediates and the feasibility of various reaction pathways.[4][5]

In drug discovery, the incorporation of the cyclopropyl group can enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by conformationally constraining the molecule.[5][6] Understanding the nucleophilic substitution reactions of 1-(1-methylcyclopropyl)ethanamine is therefore critical for chemists seeking to leverage its advantageous properties in the design of novel therapeutic agents.

This guide provides a detailed exploration of these reactions, bifurcated into two primary categories:

-

Reactions at the Nitrogen Center (N-Functionalization): Where the amine acts as the nucleophile in classic N-alkylation and N-acylation reactions.

-

Reactions Involving the Carbon Skeleton: Where the cyclopropyl group directs the reaction, often leading to rearrangement or ring-opening under specific conditions.

We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and offer insights into the causal factors behind procedural choices.

Synthesis of the Substrate: 1-(1-Methylcyclopropyl)ethanamine

Before exploring its reactivity, it is instructive to understand the synthesis of the title compound. A common and scalable approach involves the reductive amination of 1-(1-methylcyclopropyl)ethanone (also known as cyclopropyl methyl ketone).[7] An alternative route starts from cyclopropyl cyanide, though this has been reported to give poor yields in some cases.[8] A patented method describes a multi-step synthesis starting from 1-cyclopropyl-1-methylethanol.[1]

A robust laboratory-scale synthesis can be achieved via reductive amination using a chiral auxiliary to produce enantiomerically enriched products, which are often required for pharmaceutical applications.[7]

| Step | Reaction | Key Reagents | Typical Yield | Reference |

| 1 | Imine Formation | 1-(1-Methylcyclopropyl)ethanone, (S)-(-)-α-phenylethylamine, Ti(OiPr)₄ | - | [7] |

| 2 | Reduction | NaBH₄ | - | [7] |

| 3 | Deprotection (Hydrogenolysis) | H₂, 10% Pd/C | 85% (over 3 steps) | [7] |

| 4 | Resolution (Optional) | (R)-Mandelic acid | 61% | [7] |

PART 1: Nucleophilic Substitution at the Nitrogen Center (N-Functionalization)

The most common and synthetically valuable reactions of 1-(1-methylcyclopropyl)ethanamine involve the amine group acting as a nucleophile. These transformations, primarily N-alkylation and N-acylation, are fundamental for incorporating this unique scaffold into larger molecules.

Figure 1: Primary N-Functionalization pathways for 1-(1-methylcyclopropyl)ethanamine.

N-Alkylation Reactions

N-alkylation introduces an alkyl group onto the nitrogen atom, forming a secondary amine. This transformation is a cornerstone of organic synthesis but must be carefully controlled to prevent overalkylation to the tertiary amine.[9]

Causality Behind Experimental Choices:

-

Methodology: Direct alkylation with alkyl halides is straightforward but prone to forming dialkylated byproducts.[10] Reductive amination is often preferred for mono-alkylation as it involves the controlled reaction of the primary amine with a carbonyl compound to form an imine, which is then reduced in situ.[10]

-

Stoichiometry: When using alkyl halides, using the amine as the limiting reagent and carefully controlling stoichiometry is crucial. Alternatively, a large excess of the primary amine can be used to favor mono-alkylation.

-

Base: A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the acid (e.g., HBr, HCl) formed during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic.

Table 1: Comparative N-Alkylation Methodologies

| Method | Alkylating Agent | Reducing Agent | Solvent | Key Advantages | Potential Issues |

| Direct Alkylation | Alkyl Halide (R-X) | N/A | DCM, THF, Acetonitrile | Simple setup | Overalkylation, requires base |

| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃, NaBH₃CN | DCM, DCE, MeOH | High selectivity for mono-alkylation, broad scope | Requires carbonyl compound |

| "Borrowing Hydrogen" | Alcohols | Transition Metal Catalyst (e.g., Ru, Ir, Au) | Toluene | High atom economy, water is the only byproduct | Requires catalyst, higher temperatures |

Detailed Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the mono-N-alkylation of 1-(1-methylcyclopropyl)ethanamine with a generic aldehyde.

Materials:

-

1-(1-Methylcyclopropyl)ethanamine (1.0 eq.)

-

Aldehyde (R-CHO) (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(1-methylcyclopropyl)ethanamine (1.0 eq.) and the aldehyde (1.1 eq.).

-

Dissolve the components in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.5 M.

-

Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

-

Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

N-Acylation Reactions

N-acylation is a highly reliable method for forming a robust amide bond, a critical linkage in a vast number of pharmaceuticals.[11] This reaction is typically high-yielding and proceeds under mild conditions.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and commonly used. For more sensitive substrates, coupling reagents like HATU or HOBt can be used to activate a carboxylic acid in situ.[12]

-

Solvent: Aprotic solvents like DCM, THF, or DMF are used to avoid reaction with the acylating agent.

-

Base: A tertiary amine base (e.g., Et₃N, DIPEA, or pyridine) is essential to scavenge the HCl or carboxylic acid byproduct generated, which would otherwise protonate and deactivate the starting amine.

Figure 2: Mechanism of N-acylation using an acyl chloride.

Detailed Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the formation of an amide from 1-(1-methylcyclopropyl)ethanamine and a generic acyl chloride.

Materials:

-

1-(1-Methylcyclopropyl)ethanamine (1.0 eq.)

-

Acyl chloride (R-COCl) (1.05 eq.)

-

Triethylamine (Et₃N) (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1 M aqueous HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(1-methylcyclopropyl)ethanamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.05 eq.) dropwise to the stirred solution. Caution: The reaction is often exothermic.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic solution sequentially with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃ (to remove excess acid chloride and HCl), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting amide by recrystallization or flash column chromatography.

PART 2: Reactions Involving the Carbon Skeleton & Ring Strain

The presence of the cyclopropyl ring introduces reaction pathways beyond simple N-functionalization. Under conditions that favor the formation of a positive charge on the adjacent carbon (the cyclopropylcarbinyl system), rearrangement and ring-opening can occur.[13] These reactions are driven by the significant release of ring strain.

The Cyclopropylcarbinyl Cation and Ring-Opening

If the amine group is converted into a good leaving group (e.g., via diazotization with nitrous acid) or if the reaction is performed under strongly acidic/electrophilic conditions, a carbocation can be generated next to the cyclopropyl ring.[14] This cyclopropylcarbinyl cation is notoriously unstable and rapidly rearranges through a series of equilibria to homoallylic and cyclobutyl cations. This process typically results in ring-opening, as it provides a thermodynamic sink by relieving the inherent strain of the three-membered ring.[15]

This reactivity explains why direct S_N1-type reactions at the α-carbon are rarely observed without skeletal rearrangement. For drug development, this instability can be a double-edged sword: it can lead to metabolic pathways that form reactive intermediates, but it also underscores the unique electronic nature of the moiety that can be exploited in synthetic design.[6]

Figure 3: Simplified pathway for the acid-catalyzed ring-opening of a cyclopropylcarbinyl system.

Implications for Drug Metabolism: The tendency for cyclopropylamines to undergo oxidative metabolism, sometimes leading to ring-opening, can result in the formation of reactive metabolites.[6] For example, CYP-mediated oxidation can generate intermediates capable of forming covalent adducts with proteins, a mechanism associated with idiosyncratic drug toxicity in some cases.[6] Therefore, while the cyclopropyl group often enhances metabolic stability against simple oxidation, its unique reactivity must be carefully evaluated during preclinical safety assessments.

Conclusion

1-(1-Methylcyclopropyl)ethanamine is a valuable synthon whose reactivity is a tale of two functionalities. On one hand, its primary amine undergoes predictable and highly useful nucleophilic substitution reactions—N-alkylation and N-acylation—to build molecular complexity. These reactions are the workhorses for incorporating this moiety into drug candidates. On the other hand, the strained cyclopropyl ring imparts a latent reactivity that can lead to skeletal rearrangements and ring-opening under cationic conditions. A thorough understanding of both facets of its chemical personality is essential for any researcher aiming to successfully and safely employ this potent building block in the laboratory and in the pursuit of new medicines.

References

- Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.

- (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride. Vulcanchem.

- Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides.

- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Xingwei Li.

- Reactivity of electrophilic cyclopropanes. PMC - NIH.

-

Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science (RSC Publishing). [Link]

- Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery - University College London.

-

Synthetic Methods towards 1-Substituted Cyclopropylamines. ScholarWorks@GVSU. [Link]

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.

-

N-Acylation Reactions of Amines. ResearchGate. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

- Experimental procedure for N-alkyl

- A Convenient Way for the Synthesis of Mono N-Alkyl

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]

- Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

-

Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation. YouTube. [Link]

- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

- N-Acylation in combinatorial chemistry.

Sources

- 1. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 8. d-nb.info [d-nb.info]

- 9. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of 1-(1-Methylcyclopropyl)ethanamine Derivatives

Abstract

The 1-(1-methylcyclopropyl)ethanamine scaffold is a privileged structural motif in modern drug discovery, prized for its ability to impart favorable metabolic stability and conformational rigidity to bioactive molecules.[1][2] However, the inherent steric hindrance of this secondary amine can render its derivatization via traditional thermal methods challenging, often requiring long reaction times and harsh conditions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging Microwave-Assisted Organic Synthesis (MAOS) to overcome these synthetic hurdles. We present foundational principles, detailed, field-proven protocols for key transformations such as amide bond formation and Nucleophilic Aromatic Substitution (SNAr), and practical insights into reaction optimization and scalability. By harnessing the unique heating mechanism of microwave energy, synthesis times can be dramatically reduced from hours to minutes, while often improving yields and product purity, thereby accelerating the hit-to-lead and lead optimization phases of drug discovery.[3][4]

Part I: Foundational Principles

The Strategic Value of the 1-(1-Methylcyclopropyl)ethanamine Building Block

The cyclopropyl group is a "bioisostere" for various functionalities, often introduced to modulate a drug candidate's physicochemical properties. The specific 1-(1-methylcyclopropyl)ethanamine moiety is particularly valuable for several reasons:

-

Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation, particularly oxidation, which can increase the half-life of a drug.

-

Conformational Constraint: The rigid three-membered ring locks the adjacent ethylamine sidechain into a more defined conformational space. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

-

Vectorial Exit Point: The amine serves as a crucial handle for synthetic elaboration, allowing the core to be connected to other fragments or pharmacophores.

However, the carbon atom alpha to the nitrogen is a quaternary center, creating significant steric bulk. This bulk can dramatically slow the kinetics of common bond-forming reactions under standard conditions.

Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Energetics

Conventional heating relies on thermal conduction—transferring energy from an external source (like an oil bath) through the vessel walls and into the reaction mixture. This process is slow and creates temperature gradients.[3] Microwave synthesis operates on a fundamentally different principle.

Microwave energy interacts directly with polar molecules or ions in the reaction medium through two primary mechanisms: Dipolar Polarization and Ionic Conduction.[5][6][7]

-

Dipolar Polarization: Polar molecules, such as a solvent like DMF or the reactants themselves, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, resulting in rapid and uniform heating throughout the bulk of the solution.[8]

-

Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Resistance to this flow causes rapid heating.

This "in-core" volumetric heating leads to remarkable accelerations in reaction rates, primarily by allowing reactions to be performed safely at temperatures far exceeding the solvent's atmospheric boiling point in sealed, pressure-rated vessels.[6] The Arrhenius equation dictates that a 10 °C increase in temperature approximately doubles the reaction rate; microwave reactors routinely achieve temperatures 50-100 °C higher than conventional reflux, leading to rate enhancements of 10 to 1,000-fold.[6][9]

Caption: Figure 1. Comparison of Heating Mechanisms

Part II: Core Applications & Protocols

Application 1: Accelerated Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in medicinal chemistry. Coupling the sterically hindered 1-(1-methylcyclopropyl)ethanamine with a carboxylic acid using conventional heating can be sluggish and require a large excess of expensive coupling agents. Microwave irradiation dramatically accelerates this transformation.

Causality Behind the Protocol: We select a robust coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). The reaction is performed in DMF, a polar aprotic solvent with a high dielectric loss tangent, making it an excellent medium for microwave heating. The high temperature (140 °C) achieved in the sealed vessel provides the necessary kinetic energy to overcome the steric repulsion between the amine and the activated carboxylic acid.

-

Reagent Preparation: To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq, 0.5 mmol).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 3 mL).

-

Activation: Add HATU (1.1 eq, 0.55 mmol, 209 mg) and DIPEA (2.5 eq, 1.25 mmol, 218 µL). Stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add 1-(1-Methylcyclopropyl)ethanamine (1.2 eq, 0.6 mmol, 68 mg).

-

Vessel Sealing: Securely cap the vial using a dedicated crimper.

-

Microwave Irradiation: Place the vial in a dedicated microwave reactor. Program the instrument with the following parameters:

-

Temperature: 140 °C

-

Ramp Time: 2 minutes

-

Hold Time: 10 minutes

-

Power: Dynamic (variable power to maintain target temperature)

-

Pre-stirring: On (15 seconds)

-

-

Cooling: After irradiation, allow the vessel to cool to below 50 °C using forced air/gas cooling before carefully opening.

-

Work-up & Purification: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (30 mL). Wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide.

| Carboxylic Acid (R-COOH) | Coupling Agent | Time (MW) | Temp (°C) | Yield (%) |

| Benzoic Acid | HATU | 10 min | 140 | 92% |

| 4-Chlorobenzoic Acid | HATU | 10 min | 140 | 95% |

| Acetic Acid | HATU | 15 min | 120 | 78% |

| Phenylacetic Acid | T3P | 12 min | 150 | 88% |

Application 2: Rapid Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for constructing aryl-amine bonds, but often require high temperatures and long reaction times, especially with less activated aromatic systems.[10] Microwave heating provides a powerful platform for executing these reactions efficiently.

Causality Behind the Protocol: This protocol uses a highly activated electrophile, 1-fluoro-2,4-dinitrobenzene, to demonstrate the principle. The reaction proceeds through a polar, charge-separated Meisenheimer complex intermediate. Microwave energy efficiently stabilizes this polar intermediate and accelerates the rate-determining step (either formation of the complex or loss of the leaving group). Using a polar solvent like DMSO enhances microwave coupling and helps dissolve the reactants and intermediates.

Caption: Figure 2. SNAr Reaction Workflow

-

Reagent Preparation: In a 10 mL pressure-rated microwave vial with a stir bar, combine the electron-deficient aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene) (1.0 eq, 0.5 mmol, 93 mg) and K₂CO₃ (2.0 eq, 1.0 mmol, 138 mg).

-

Solvent & Amine Addition: Add anhydrous Dimethyl Sulfoxide (DMSO, 2 mL), followed by 1-(1-Methylcyclopropyl)ethanamine (1.1 eq, 0.55 mmol, 62 mg).

-

Vessel Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor and run the following program:

-

Temperature: 150 °C

-

Ramp Time: 2 minutes

-

Hold Time: 15 minutes

-

Power: Dynamic

-

Pre-stirring: On (15 seconds)

-

-

Cooling: Allow the vessel to cool to below 50 °C before opening.

-

Work-up & Purification: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-aryl amine.

Part III: Practical Considerations & Advanced Insights

Solvent Choice is Critical

The efficiency of a microwave-assisted reaction is highly dependent on the solvent's ability to absorb microwave energy. Solvents are generally classified as high, medium, or low absorbers based on their dielectric properties.

| Solvent Class | Examples | Microwave Interaction | Use Case |

| High Absorbing | DMF, DMSO, NMP, Ethanol | Strong | Ideal for driving difficult reactions at high temperatures. |

| Medium Absorbing | Acetonitrile, THF, Dichloromethane | Moderate | Good for reactions requiring controlled heating. |

| Low Absorbing | Toluene, Hexane, Dioxane | Weak | Often used as co-solvents or for reactions with ionic reagents that absorb the energy. |

From Benchtop to Kilo Lab: The Question of Scalability

Scaling microwave reactions is not always linear and presents challenges.[11] The penetration depth of microwaves into a solution is limited (typically a few centimeters), which can lead to uneven heating in large-volume, multi-mode reactors.[12][13] However, successful scale-up is feasible.[11][12] Strategies include:

-

Continuous Flow Reactors: Reagents are pumped through a small, irradiated tube, ensuring uniform heating and allowing for large-scale production over time.[8]

-

Parallel Batch Processing: Using multi-vessel rotors in a larger microwave cavity allows for parallel synthesis on a moderate scale (e.g., 10-100 mmol scale).[12]

Troubleshooting Common Issues